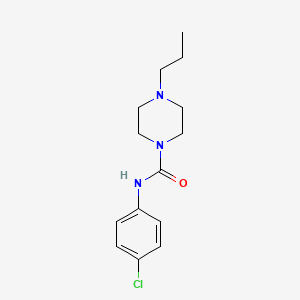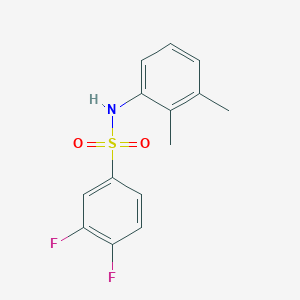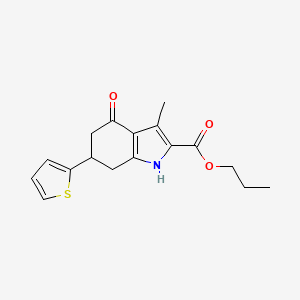![molecular formula C23H20ClN3OS B10969329 3-[(2-chlorophenoxy)methyl]-5-[(naphthalen-1-ylmethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B10969329.png)
3-[(2-chlorophenoxy)methyl]-5-[(naphthalen-1-ylmethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
この化合物は、複雑な構造を持つトリアゾールファミリーの興味深いメンバーです。詳しく見ていきましょう。
化学式: CHClNS
IUPAC名: 3-[(2-クロロフェノキシ)メチル]-5-[(ナフタレン-1-イルメチル)スルファニル]-4-(プロプ-2-エン-1-イル)-1,2,4-トリアゾール
2. 合成方法
合成ルート::縮合反応:
- 溶媒: ジメチルスルホキシド (DMSO) や ジメチルホルムアミド (DMF) などの有機溶媒が一般的に使用されます。
- 温度: 反応は通常、高温 (約100~120℃) で行われます。
- 触媒: 反応を促進するために、酸性または塩基性触媒が使用される場合があります。
- 工業規模の生産には、反応条件、スケーラビリティ、および精製方法の最適化が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-ALLYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (2-CHLOROPHENYL) ETHER typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions using allyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Naphthylmethyl Sulfanyl Group: This step involves the nucleophilic substitution of a naphthylmethyl halide with a thiol group on the triazole ring.
Formation of the Chlorophenyl Ether Moiety: The final step involves the etherification reaction between the triazole derivative and 2-chlorophenol in the presence of a suitable catalyst such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
反応::
酸化: この化合物は酸化反応を起こし、さまざまな酸化生成物を生成します。
置換: クロロフェノキシ基またはスルファニル基での置換反応により、化合物を修飾できます。
還元: トリアゾール環の還元により、さまざまな誘導体が得られます。
酸化: または のような試薬。
置換: アルキル化剤または求核剤。
還元: または 。
- 酸化により、ヒドロキシル化またはカルボキシル化された誘導体が生成される可能性があります。
- 置換により、さまざまなアルキル化またはアリール化された生成物が生成されます。
4. 科学研究への応用
化学: 新規化合物を設計するためのビルディングブロックとして使用されます。
生物学: 潜在的な生物活性 (例: 抗菌性、抗腫瘍性) について調査されています。
医学: 創薬のための研究対象です。
産業: 材料科学または農薬で応用が見られる可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, {4-ALLYL-5-[(1-NAPHTHYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (2-CHLOROPHENYL) ETHER is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.
作用機序
- この化合物は、特定の分子標的に作用し、細胞プロセスに影響を与える可能性があります。
- その正確なメカニズムを解明するには、さらなる研究が必要です。
類似化合物との比較
- 類似のトリアゾールには、1,2,4-トリアゾール 、1,3,4-トリアゾール 、および4,5-ジフェニル-1,2,4-トリアゾール が含まれます。
- 独自性は、クロロフェノキシ基とナフタレンメチル基の置換基にあります。
特性
分子式 |
C23H20ClN3OS |
|---|---|
分子量 |
421.9 g/mol |
IUPAC名 |
3-[(2-chlorophenoxy)methyl]-5-(naphthalen-1-ylmethylsulfanyl)-4-prop-2-enyl-1,2,4-triazole |
InChI |
InChI=1S/C23H20ClN3OS/c1-2-14-27-22(15-28-21-13-6-5-12-20(21)24)25-26-23(27)29-16-18-10-7-9-17-8-3-4-11-19(17)18/h2-13H,1,14-16H2 |
InChIキー |
MMIYJVYTUDPLFY-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)COC4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(5-chlorothiophen-2-yl)propyl]-2-fluorobenzenesulfonamide](/img/structure/B10969246.png)
![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide](/img/structure/B10969248.png)

![3-{[4-Ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B10969272.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B10969273.png)
![4-{[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine](/img/structure/B10969276.png)
![Tetrahydrofuran-2-yl{4-[(2,4,5-trimethylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10969288.png)

![4-propyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B10969291.png)
![4-ethyl-3-[(2-methylbenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10969300.png)

![2-fluoro-N-[2-methyl-6-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B10969315.png)


